molecular formula C5H13NO2 B3045365 1,3-Propanediol, 2-(2-aminoethyl)- CAS No. 105595-59-3

1,3-Propanediol, 2-(2-aminoethyl)-

Cat. No. B3045365
CAS RN: 105595-59-3
M. Wt: 119.16 g/mol
InChI Key: VTYBYCXLGOZQPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1,3-Propanediol, 2-(2-aminoethyl)-”, also known as 2-Amino-2-ethyl-1,3-propanediol or AEPD, is a chemical compound with the molecular formula C5H13NO2 . It has a molecular weight of 119.16 g/mol . The compound is commonly used in the production of polyesters, coatings, and resins, as well as in the synthesis of pharmaceuticals and agrochemicals.


Synthesis Analysis

The synthesis of 1,3-Propanediol can be achieved through various methods. One approach involves the construction of a synthetic metabolic pathway enabling direct biosynthesis of 1,3-propanediol (PDO) from glucose via the Krebs cycle intermediate malate . Another method involves the reaction of ethylenediamine and glycidol, followed by hydrogenation of the resulting intermediate .


Molecular Structure Analysis

The molecular structure of 1,3-Propanediol, 2-(2-aminoethyl)- is represented by the InChI string: InChI=1S/C5H13NO2/c1-2-5(6,3-7)4-8/h7-8H,2-4,6H2,1H3 . The 3D structure of the compound can be viewed using specific software .


Chemical Reactions Analysis

The compound has been involved in various chemical reactions. For instance, it has been used in the construction of a synthetic metabolic pathway for the production of 1,3-propanediol from glucose . It has also been involved in the reaction with carbon dioxide in aqueous blend with piperazine .


Physical And Chemical Properties Analysis

1,3-Propanediol, 2-(2-aminoethyl)- is hygroscopic and soluble in water, alcohol, and ether . It has a molecular weight of 119.16 g/mol . The compound contains both a primary amine and a primary alcohol, which makes it a versatile molecule that can be easily modified for various applications .

Scientific Research Applications

Genetically Engineered Strains for 1,3-Propanediol Production

Genetic Engineering in Microbial Production 1,3-Propanediol (1,3-PD), a chemical with extensive applications in various industries, can be biosynthetically produced using certain bacteria. However, natural microorganisms often face issues like low productivity. Recent advancements involve genetically modifying these microorganisms to enhance 1,3-PD production, thereby improving yield and overcoming natural production barriers (Yang et al., 2018).

Biotechnological Production Techniques

Innovations in Microbial Production 1,3-Propanediol serves as a monomer in creating various products and is a key raw material in numerous industries. Various bioprocess cultivation techniques, using both natural and genetically engineered microbes, have been developed for its microbial production. These innovative approaches aim at improving the efficiency and economic viability of producing 1,3-PD from renewable resources (Kaur et al., 2012).

Downstream Processing of 1,3-Propanediol

Recovery and Purification Challenges The cost-effective and efficient separation of 1,3-Propanediol from the fermentation broth remains a challenge, accounting for more than 50% of the total production costs. The review delves into various separation methods and discusses the need for improved technologies that are more efficient and less energy-consuming (Xiu & Zeng, 2008).

Microbial and Metabolic Engineering for 1,3-Propanediol

Strategies for Enhanced Microbial Production The review discusses different strategies for microbial production of 1,3-PD, including genetic and metabolic engineering approaches to improve yields. It also highlights the potential of using crude glycerol for 1,3-PD production, particularly in the context of biodiesel industries, and emphasizes the significance of downstream processing and purification strategies (Saxena et al., 2009).

Thermal Properties and Applications

Thermal Conductivities Measurement The thermal conductivities of 2-amino-2-methyl-1,3-propanediol (AMP), 2-amino-2-hydroxymethyl-1,3-propanediol (TRIS), and their mixture were measured to assess their suitability as candidates for thermal energy storage. The study provides detailed data on thermal conductivities across various temperatures, offering valuable insights into their potential applications in energy storage solutions (Zhang & Xu, 2001).

Safety and Hazards

The compound does not have an individual approval but may be used as a component in a product covered by a group standard . It is not approved for use as a chemical in its own right . Further safety and hazard information should be obtained from the relevant safety data sheets .

properties

IUPAC Name

2-(2-aminoethyl)propane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO2/c6-2-1-5(3-7)4-8/h5,7-8H,1-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTYBYCXLGOZQPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C(CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60629771
Record name 2-(2-Aminoethyl)propane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Aminoethyl)propane-1,3-diol

CAS RN

105595-59-3
Record name 2-(2-Aminoethyl)propane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-aminoethyl)propane-1,3-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Propanediol, 2-(2-aminoethyl)-
Reactant of Route 2
1,3-Propanediol, 2-(2-aminoethyl)-
Reactant of Route 3
1,3-Propanediol, 2-(2-aminoethyl)-
Reactant of Route 4
1,3-Propanediol, 2-(2-aminoethyl)-
Reactant of Route 5
1,3-Propanediol, 2-(2-aminoethyl)-
Reactant of Route 6
1,3-Propanediol, 2-(2-aminoethyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.